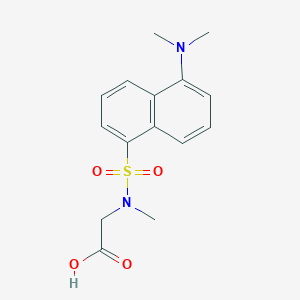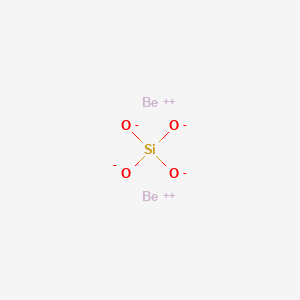
Mg Mesoporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mg Mesoporphyrin is a metalloporphyrin compound that plays a significant role in various biological and chemical processes. It is structurally related to chlorophyll, the pigment responsible for photosynthesis in plants. The compound consists of a porphyrin ring coordinated to a central magnesium ion, which imparts unique chemical and physical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mg Mesoporphyrin can be synthesized through the metalation of mesoporphyrin IX with magnesium salts. The reaction typically involves the use of magnesium acetate or magnesium chloride in a suitable solvent such as dimethylformamide (DMF) or methanol. The reaction is carried out under reflux conditions to ensure complete metalation .
Industrial Production Methods: Industrial production of magnesium mesoporphyrin involves similar metalation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as column chromatography or recrystallization are employed to obtain high-purity magnesium mesoporphyrin .
Análisis De Reacciones Químicas
Types of Reactions: Mg Mesoporphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the central magnesium ion and the porphyrin ring structure .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of magnesium mesoporphyrin can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of peripheral substituents on the porphyrin ring. Common reagents include halogens, alkyl halides, and nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized porphyrins, reduced porphyrins, and substituted porphyrin derivatives. These products have distinct chemical and physical properties that make them useful in various applications .
Aplicaciones Científicas De Investigación
Mg Mesoporphyrin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the electronic and structural properties of metalloporphyrins.
Biology: this compound is used to study the role of metalloporphyrins in biological systems, particularly in photosynthesis and electron transfer processes.
Medicine: The compound has potential therapeutic applications, including photodynamic therapy for cancer treatment.
Industry: this compound is used in the development of advanced materials, such as light-harvesting systems and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of magnesium mesoporphyrin involves its ability to participate in electron transfer reactions. The central magnesium ion plays a crucial role in stabilizing the porphyrin ring and facilitating electron transfer processes. This property is essential for its function in photosynthesis and other biological processes .
Molecular Targets and Pathways: Mg Mesoporphyrin targets various molecular pathways, including those involved in photosynthesis, oxidative stress response, and cellular signaling. It interacts with proteins and enzymes that are critical for these pathways, modulating their activity and function .
Comparación Con Compuestos Similares
Mg Mesoporphyrin can be compared with other similar compounds, such as:
Magnesium protoporphyrin: Similar in structure but differs in the side chains attached to the porphyrin ring.
Magnesium deuteroporphyrin: Another related compound with different substituents on the porphyrin ring.
Magnesium uroporphyrin: Contains additional carboxyl groups on the porphyrin ring, making it more hydrophilic.
Uniqueness: this compound is unique due to its specific structure and properties, which make it an excellent model for studying metalloporphyrins. Its ability to participate in various chemical reactions and its wide range of applications in different fields highlight its significance .
Propiedades
Número CAS |
16755-93-4 |
|---|---|
Fórmula molecular |
C34H36MgN4O4 |
Peso molecular |
589 g/mol |
Nombre IUPAC |
magnesium;3-[18-(2-carboxylatoethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H38N4O4.Mg/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
Clave InChI |
HMNOUZUWRXRYRB-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Mg+2] |
SMILES canónico |
[H+].[H+].CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Mg+2] |
Sinónimos |
magnesium mesoporphyrin Mg mesoporphyrin Mg-mesoporphyrin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)








![tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B92931.png)

